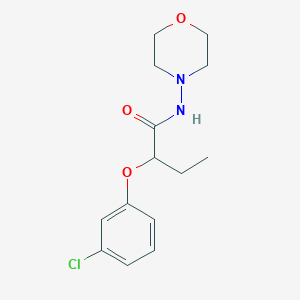![molecular formula C18H15ClF4N2O B4179865 1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4179865.png)
1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine
説明
1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFMPP, is a piperazine derivative that has been widely used in scientific research. It is a psychoactive drug that has been studied for its effects on the central nervous system.
作用機序
1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts on the central nervous system by binding to the 5-HT1A receptor and inhibiting the reuptake of serotonin. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have a variety of effects on the brain. This compound has also been shown to have affinity for other receptors, including the 5-HT2A and 5-HT2C receptors.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, as well as induce hyperthermia and hypothermia depending on the dose. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using 1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in animal models. However, one limitation is that it is a psychoactive drug and can have effects on behavior and cognition in animal models. Additionally, the use of this compound in humans is highly regulated due to its psychoactive properties.
将来の方向性
There are several future directions for research on 1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is the development of new drugs that target the 5-HT1A receptor for the treatment of anxiety and depression. Another area of interest is the study of the effects of this compound on other neurotransmitter systems, such as dopamine and norepinephrine. Additionally, there is interest in the development of new analytical techniques for the detection and quantification of this compound in biological samples.
科学的研究の応用
1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. This compound has also been shown to inhibit the reuptake of serotonin, which is a neurotransmitter that plays a role in mood regulation.
特性
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF4N2O/c19-14-5-2-6-15(20)16(14)17(26)25-9-7-24(8-10-25)13-4-1-3-12(11-13)18(21,22)23/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYAUDCJHUWLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(aminocarbonyl)-2-thienyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4179793.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179806.png)
![5-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-thiophenecarboxamide](/img/structure/B4179813.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4179815.png)

![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4179827.png)
![N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-{3-[2-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4179833.png)
![5-benzyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4179839.png)
![N-[3-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4179858.png)

![2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4179877.png)
![2-{4-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4179884.png)
![5-methyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4179887.png)
![N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide](/img/structure/B4179892.png)